molecular formula C16H17N2NaO4 B7053255 Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B7053255
M. Wt: 324.31 g/mol
InChI Key: LKDJBJVBKFSOBT-UHFFFAOYSA-M
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Description

Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring substituted with a carboxylate group and a carbamoyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions One common method starts with the cyclohexene ring, which undergoes a series of functional group transformations

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors for carboxylation and specialized catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamoyl groups, converting them into amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its structure suggests it could interact with biological targets, leading to applications in medicinal chemistry.

Medicine: Research into its pharmacological properties could reveal new therapeutic uses. The compound’s ability to undergo various chemical reactions makes it a candidate for developing new drugs.

Industry: In industrial applications, this compound can be used in the synthesis of polymers, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate exerts its effects depends on its interaction with molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • Sodium;6-[(3-carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
  • Sodium;6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
  • Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylate

Comparison: Compared to these similar compounds, Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is unique due to the specific positioning of its functional groups. This unique structure can result in different reactivity and biological activity, making it a distinct compound for research and industrial applications.

Properties

IUPAC Name

sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4.Na/c1-9-6-7-10(8-13(9)14(17)19)18-15(20)11-4-2-3-5-12(11)16(21)22;/h2-3,6-8,11-12H,4-5H2,1H3,(H2,17,19)(H,18,20)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJBJVBKFSOBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)[O-])C(=O)N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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